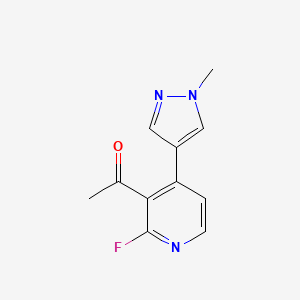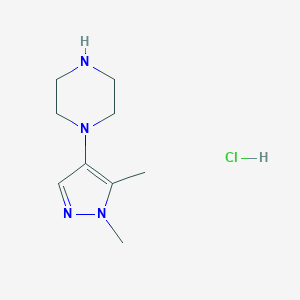
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-(2,4-diclorofenoxi)butanamido)-4-metil-5-(piperidina-1-carbonil)tiofeno-3-carboxilato de metilo es un compuesto orgánico sintético. Pertenece a una clase de compuestos conocidos por sus diversas aplicaciones en varios campos, incluyendo la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su compleja estructura molecular, que incluye un anillo de tiofeno, una parte de piperidina y un grupo diclorofenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-(2,4-diclorofenoxi)butanamido)-4-metil-5-(piperidina-1-carbonil)tiofeno-3-carboxilato de metilo generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del anillo de tiofeno, seguido de la introducción de los grupos piperidina y diclorofenoxi. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, aminas y agentes carboxilantes. Las condiciones de reacción a menudo requieren temperaturas controladas, solventes específicos y catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía y la cristalización, asegura la calidad constante y la escalabilidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(4-(2,4-diclorofenoxi)butanamido)-4-metil-5-(piperidina-1-carbonil)tiofeno-3-carboxilato de metilo puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.
Sustitución: Agentes halogenantes, nucleófilos, electrófilos, solventes como diclorometano o etanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-(4-(2,4-diclorofenoxi)butanamido)-4-metil-5-(piperidina-1-carbonil)tiofeno-3-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales, recubrimientos y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-(4-(2,4-diclorofenoxi)butanamido)-4-metil-5-(piperidina-1-carbonil)tiofeno-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados a través de vías que regulan los procesos celulares, como la transducción de señales, la expresión génica o la actividad metabólica.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-(2,4-diclorofenoxi)butanamido)-4-metil-5-(piperidina-1-carbonil)tiofeno-3-carboxilato de metilo: comparte similitudes con otros derivados del tiofeno, compuestos que contienen piperidina y compuestos diclorofenoxi.
Unicidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y estructura molecular, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir una reactividad, estabilidad y actividad biológica únicas.
Propiedades
Fórmula molecular |
C23H26Cl2N2O5S |
|---|---|
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H26Cl2N2O5S/c1-14-19(23(30)31-2)21(33-20(14)22(29)27-10-4-3-5-11-27)26-18(28)7-6-12-32-17-9-8-15(24)13-16(17)25/h8-9,13H,3-7,10-12H2,1-2H3,(H,26,28) |
Clave InChI |
MKMSJWGGCOWPOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)

![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)


![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)

